4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine
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Overview
Description
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine typically involves the reaction of 3-fluoroaniline with 1,2-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic conditions using solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups replacing the fluorine atom
Scientific Research Applications
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, leading to antimicrobial effects . Additionally, molecular docking studies suggest that the compound can interact with other proteins, influencing various biological processes .
Comparison with Similar Compounds
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine can be compared with other imidazole derivatives such as:
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but contains a triazole ring instead of an imidazole ring.
3-Fluorophenylboronic acid: Contains a fluorophenyl group but differs in the functional group attached to the phenyl ring.
4-(3-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a fluorophenyl group and is used in anticancer research.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,5-dimethylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-10(14-11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSHKHWMPSPKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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